Introduction: Situating 5-Ethylpyrazine-2-carboxylic Acid in Modern Chemistry
Introduction: Situating 5-Ethylpyrazine-2-carboxylic Acid in Modern Chemistry
An In-depth Technical Guide to 5-Ethylpyrazine-2-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Pyrazine derivatives represent a cornerstone in medicinal chemistry and material science, valued for their unique electronic properties and versatile reactivity.[1] 5-Ethylpyrazine-2-carboxylic acid (CAS No. 13534-75-3) is a heterocyclic organic compound that, while not as extensively characterized as its methyl analog, holds significant potential as a key intermediate and building block for novel pharmaceutical agents.[1][2] Its structural similarity to 5-methylpyrazine-2-carboxylic acid—a critical precursor in the synthesis of the second-generation sulfonylurea antidiabetic drug Glipizide and the lipid-lowering agent Acipimox—positions it as a compound of high interest for researchers in drug discovery.[3][4][5]
This guide provides a comprehensive overview of 5-Ethylpyrazine-2-carboxylic acid, synthesizing available data with expert analysis of its properties, a proposed robust synthesis protocol, and its potential applications. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this molecule in their work.
Core Physicochemical and Structural Properties
The fundamental properties of a molecule are critical for predicting its behavior in chemical reactions, formulation, and biological systems. Below is a summary of the known and estimated properties for 5-Ethylpyrazine-2-carboxylic acid.
| Property | Value | Source(s) |
| CAS Number | 13534-75-3 | [2][6][7] |
| Molecular Formula | C₇H₈N₂O₂ | [2][3] |
| Molecular Weight | 152.15 g/mol | [2][3] |
| Synonyms | 5-ethyl-pyrazine-2-carboxylic acid; 2-Carboxylic Acid, 5-ethylpyrazine- | [2][8] |
| Appearance | (Not specified) Likely off-white to yellow crystalline solid. | (Inferred) |
| Melting Point | Not specified. Estimated at 160-170 °C based on its methyl analog. | [1][9] |
| pKa | Not specified. The parent pyrazine has a pKa of 0.65. | [10] |
| Solubility | Not specified. The methyl analog is soluble in DMSO and corn oil. | [11] |
| Storage | 2-8°C, Refrigerator | [2] |
Proposed Synthesis Methodology: Oxidation of 2-Ethyl-5-methylpyrazine
While a specific, peer-reviewed synthesis for 5-Ethylpyrazine-2-carboxylic acid is not widely published, a robust and scalable protocol can be logically derived from established methods for its methyl analog, which involves the selective oxidation of a methyl group on the pyrazine ring.[4][5] The most direct precursor is 2-ethyl-5-methylpyrazine, a commercially available flavoring agent.[12][13]
The proposed method involves the oxidation of the methyl group, which is more susceptible to oxidation than the ethyl group, using a strong oxidizing agent like potassium permanganate (KMnO₄) under controlled conditions.
Experimental Protocol: Step-by-Step Synthesis
-
Reaction Setup: In a 1000 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 50.0 g (0.41 mol) of 2-ethyl-5-methylpyrazine and 400 mL of water.
-
Controlled Oxidation: Prepare a solution of 15.8 g of potassium permanganate in 300 mL of water. While stirring the pyrazine solution vigorously, add the potassium permanganate solution dropwise over 2-3 hours.
-
Causality: The slow, dropwise addition is critical to maintain control over the exothermic reaction and prevent over-oxidation or side reactions. The temperature should be carefully monitored and maintained between 20-25°C, using an ice bath if necessary.[4]
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material. The disappearance of the purple permanganate color is also a visual indicator of reaction progression.
-
Workup and Isolation:
-
Filter the reaction mixture to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake thoroughly with hot water to recover any adsorbed product.
-
Combine the filtrate and washings. Acidify the clear solution slowly with concentrated sulfuric acid to a pH of approximately 2-3.
-
Causality: Acidification protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate out of the solution.
-
-
Purification:
-
Cool the acidified solution in an ice bath for 1-2 hours to maximize crystallization.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold water to remove residual inorganic salts.
-
Recrystallize the crude product from an appropriate solvent (e.g., water or an ethanol/water mixture) to yield pure 5-Ethylpyrazine-2-carboxylic acid.
-
-
Drying and Characterization: Dry the purified crystals under vacuum at 50-60°C. Characterize the final product by NMR, IR, and mass spectrometry and determine the melting point.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of 5-Ethylpyrazine-2-carboxylic acid.
Spectroscopic Characterization Profile (Predicted)
No definitive published spectra for 5-Ethylpyrazine-2-carboxylic acid were identified. However, based on the known spectra of analogous compounds and fundamental principles, a highly accurate predicted profile can be constructed for validation purposes.
| Technique | Predicted Data | Rationale & Comparative Data |
| ¹H NMR | δ ~13.0 ppm (s, 1H, -COOH), ~9.1 ppm (s, 1H, Pyrazine-H), ~8.7 ppm (s, 1H, Pyrazine-H), ~3.0 ppm (q, 2H, -CH₂-), ~1.4 ppm (t, 3H, -CH₃) | The acidic proton is expected far downfield. Pyrazine protons are deshielded and appear as singlets. The ethyl group will show a characteristic quartet and triplet pattern. Predictions are based on data for pyrazine-2-carboxylic acid and other substituted pyrazines.[14][15] |
| ¹³C NMR | δ ~165 ppm (-COOH), ~155 ppm (C-ethyl), ~148 ppm (C-COOH), ~145 ppm (CH), ~143 ppm (CH), ~28 ppm (-CH₂-), ~12 ppm (-CH₃) | The carboxyl carbon is the most downfield. The quaternary carbons of the pyrazine ring are next, followed by the protonated ring carbons. The aliphatic carbons of the ethyl group appear upfield. |
| IR (cm⁻¹) | 2500-3300 (very broad, O-H stretch), ~1710 (strong, C=O stretch), ~1550-1600 (C=N, C=C ring stretch), 2900-3000 (C-H stretch) | The extremely broad O-H and strong C=O absorptions are characteristic of a hydrogen-bonded carboxylic acid dimer. These features are clearly visible in the spectrum of the methyl analog.[16] |
| Mass Spec. | m/z 152 (M⁺, Molecular Ion), 135 ([M-OH]⁺), 124 ([M-C₂H₄]⁺), 107 ([M-COOH]⁺), 80 (Pyrazine dication fragment) | The molecular ion should be visible. Key fragments would arise from the loss of the hydroxyl group, the carboxyl group, or via cleavage of the ethyl side chain. This pattern is consistent with the fragmentation of aromatic carboxylic acids and other pyrazines.[17][18] |
Applications in Research and Drug Development
The primary value of 5-Ethylpyrazine-2-carboxylic acid lies in its role as a versatile chemical intermediate. Its structure contains three key features for further elaboration: the pyrazine ring, the carboxylic acid handle, and the ethyl group.
-
Pharmaceutical Scaffolding: The pyrazine ring is a common motif in FDA-approved drugs. The carboxylic acid group is an ideal anchor point for amide bond formation, a ubiquitous reaction in drug synthesis. It can be readily coupled with various amines to generate a library of diverse carboxamide derivatives for biological screening.
-
Glipizide Analog Synthesis: Given that 5-methylpyrazine-2-carboxylic acid is a direct precursor to Glipizide, the ethyl analog is a logical starting point for synthesizing novel sulfonylurea derivatives. Researchers may explore whether modifying the alkyl group from methyl to ethyl alters the drug's pharmacokinetic or pharmacodynamic properties, such as receptor binding affinity, metabolic stability, or duration of action.
-
Bioisosteric Replacement: The carboxylic acid group itself can be used as a bioisostere or be chemically transformed into other common carboxylic acid bioisosteres, such as tetrazoles or acylsulfonamides, to modulate acidity, cell permeability, and metabolic fate.
Conceptual Role as a Pharmaceutical Intermediate
Caption: Role of 5-Ethylpyrazine-2-carboxylic acid as a versatile chemical intermediate.
Safety and Handling
A specific Safety Data Sheet (SDS) for 5-Ethylpyrazine-2-carboxylic acid is not widely available. However, based on data from analogous structures like pyrazine-2-carboxylic acid and 2-ethyl-5-methylpyrazine, the following precautions are advised:[12][18]
-
Hazard Class: Expected to be an irritant to the skin, eyes, and respiratory system. Handle as a harmful substance if ingested.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or powder. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is refrigerated at 2-8°C.[2]
-
Fire: The compound itself is likely a combustible solid. In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.
This guide provides a foundational understanding of 5-Ethylpyrazine-2-carboxylic acid, grounded in available data and expert-driven analysis. It is intended to empower researchers to confidently incorporate this promising molecule into their synthetic and drug discovery programs.
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